molecular formula C18H23N3O3 B14415167 N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea CAS No. 83019-67-4

N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea

Cat. No.: B14415167
CAS No.: 83019-67-4
M. Wt: 329.4 g/mol
InChI Key: BZIIAMBHONFBSU-UHFFFAOYSA-N
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Description

N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea is a complex organic compound with a unique structure that includes both phenyl and urea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea typically involves the reaction of 2-hydroxy-3-phenoxypropylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism by which N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N-methylcyclopropanamine
  • N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-2-nitrobenzenesulfonamide

Uniqueness

N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea stands out due to its unique combination of phenyl and urea groups, which confer specific chemical and biological properties

Properties

CAS No.

83019-67-4

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

1-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethyl]-3-phenylurea

InChI

InChI=1S/C18H23N3O3/c22-16(14-24-17-9-5-2-6-10-17)13-19-11-12-20-18(23)21-15-7-3-1-4-8-15/h1-10,16,19,22H,11-14H2,(H2,20,21,23)

InChI Key

BZIIAMBHONFBSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2)O

Origin of Product

United States

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